(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a naphthalene core, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the enzyme . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B leads to enhanced insulin and leptin signaling. This results in improved glucose uptake by cells and decreased blood glucose levels . The downstream effects include better regulation of glucose homeostasis and potential therapeutic effects for Type II diabetes .
Pharmacokinetics
The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
The compound displays good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling and lower blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with a naphthalene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or 2-propanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies have shown that similar compounds can act as enzyme inhibitors or possess antimicrobial properties .
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and naphthalene-based molecules. Examples include:
- 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid
- 3-((benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one
Uniqueness
What sets (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide apart is its unique combination of structural features. The presence of both a benzo[d]thiazole moiety and a naphthalene core, along with the sulfonamide group, provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S3/c1-15-11-12-16(2)23(13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUIGBIWZBWBZ-OOAXWGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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